![molecular formula C22H28N2O4 B1672634 Alstovenine CAS No. 4837-79-0](/img/structure/B1672634.png)
Alstovenine
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Overview
Description
Isovenenatine is a biochemical.
Scientific Research Applications
Pharmacological Applications
-
CNS Stimulant Properties :
- Alstovenine has been identified as a central nervous system (CNS) stimulant. In studies involving mice, it demonstrated significant enhancement of morphine's analgesic effects at a dosage of 1 mg/kg. This contrasts sharply with its epimer, venenatine, which inhibits morphine's analgesic effects at a higher dosage of 50 mg/kg .
- Analgesic Synergy :
Antifungal Activity
This compound exhibits notable antifungal properties, making it a candidate for developing antifungal agents:
- Fungal Strain Sensitivity :
- Mechanism of Action :
Synthesis and Characterization
A significant study focused on the total synthesis of this compound and its characterization through spectroscopic methods. The research highlighted the importance of stereochemistry in determining the biological activity of yohimbinoid alkaloids, including this compound .
Compound | Stereochemistry | CNS Activity | Analgesic Effect |
---|---|---|---|
This compound | C(3) Epimer | Stimulant (1 mg/kg) | Enhances morphine effects |
Venenatine | C(3) Epimer | Inhibits morphine effects (50 mg/kg) | Opposes analgesic effects |
Antifungal Studies
In another study examining the antifungal efficacy of extracts from Alstonia venenata, this compound was tested against multiple fungal strains:
Fungal Strain | Concentration (mg/ml) | Inhibition Result |
---|---|---|
Cryptococcus sp. | 125 | Complete inhibition |
Microsporum sp. | 100 | Complete inhibition |
Alternaria brassicicola | 250-1000 | Variable sensitivity |
The results indicated that this compound is particularly effective against certain strains, suggesting its potential use in treating fungal infections.
Properties
CAS No. |
4837-79-0 |
---|---|
Molecular Formula |
C22H28N2O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl (1S,15S,18R,19S,20S)-18-hydroxy-8-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C22H28N2O4/c1-27-18-5-3-4-15-19(18)13-8-9-24-11-12-6-7-17(25)20(22(26)28-2)14(12)10-16(24)21(13)23-15/h3-5,12,14,16-17,20,23,25H,6-11H2,1-2H3/t12-,14+,16+,17-,20+/m1/s1 |
InChI Key |
WMMZYEBFJWWUJX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3 |
Isomeric SMILES |
COC1=CC=CC2=C1C3=C(N2)[C@@H]4C[C@H]5[C@H](CC[C@H]([C@H]5C(=O)OC)O)CN4CC3 |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Isovenenatine; Alstovenine. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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